
1-Propeno, 3,3-dicloro-
Descripción general
Descripción
1-Propene, 3,3-dichloro- is an organochlorine compound with the molecular formula C₃H₄Cl₂. It is also known by other names such as 1,1-dichloro-3-propene and 3,3-dichloropropene. This compound is characterized by the presence of two chlorine atoms attached to the third carbon of the propene chain. It is a colorless liquid with a sweet, chloroform-like odor and is used in various industrial applications .
Aplicaciones Científicas De Investigación
1-Propene, 3,3-dichloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its role as a potential mutagen and its interactions with enzymes.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Employed as a solvent and as a starting material for the production of other chemicals.
Mecanismo De Acción
Target of Action
1-Propene, 3,3-dichloro-, also known as 1,3-Dichloropropene, is an organochlorine compound . It is primarily used in farming as a pesticide, specifically as a preplant fumigant and nematicide . The primary targets of this compound are plant-parasitic nematodes .
Mode of Action
As a nematicide, it likely disrupts the normal biological processes of nematodes, leading to their death .
Biochemical Pathways
The biochemical pathways affected by 1-Propene, 3,3-dichloro- involve the conversion of the compound into different forms. Both the cis- and trans- isomers of 1,3-Dichloropropene can be converted to the corresponding 3-Chloro-2-propene-1-ols and 3-Chloroacrylic acids . These pathways are found in Pseudomonas cichorii strain 170 .
Pharmacokinetics
1-Propene, 3,3-dichloro- is highly soluble in water and many organic solvents . It is highly volatile, which means it can easily evaporate, affecting its distribution in the environment
Result of Action
The result of the action of 1-Propene, 3,3-dichloro- is the effective control of plant-parasitic nematodes . By disrupting their biological processes, it prevents these pests from damaging crops, thereby protecting agricultural yield .
Action Environment
The action of 1-Propene, 3,3-dichloro- is influenced by environmental factors. Its high volatility means it can easily evaporate, which can affect its concentration in the soil . , which means its concentration decreases over time. This can influence its efficacy as a pesticide .
Análisis Bioquímico
Biochemical Properties
The principle metabolic pathway of 1-Propene, 3,3-dichloro- is conjugation with glutathione and elimination as mercapturic acids . Enzymatic conjugation with glutathione and nonenzymatic alkylation proceed more rapidly with the cis-isomer than with the trans-isomer .
Cellular Effects
It is known that it is used mainly in farming as a pesticide, specifically as a preplant fumigant and nematicide , which suggests that it may have significant effects on cellular processes in pests.
Molecular Mechanism
It is known that its principle metabolic pathway involves conjugation with glutathione , suggesting that it may interact with enzymes involved in glutathione metabolism.
Dosage Effects in Animal Models
Acute animal tests in rats, mice, and rabbits have demonstrated 1-Propene, 3,3-dichloro- to have moderate acute toxicity from inhalation, moderate to high acute toxicity from oral exposure, and high acute toxicity from dermal exposure .
Metabolic Pathways
The principle metabolic pathway of 1-Propene, 3,3-dichloro- is conjugation with glutathione and elimination as mercapturic acids . This suggests that it may interact with enzymes involved in glutathione metabolism and the mercapturic acid pathway.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propene, 3,3-dichloro- can be synthesized through the chlorination of propene. The reaction typically involves the addition of chlorine to propene under controlled conditions to ensure the selective formation of the 3,3-dichloro derivative. The reaction can be carried out in the presence of a catalyst such as iron(III) chloride to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of 1-Propene, 3,3-dichloro- often involves the use of large-scale chlorination reactors where propene is continuously fed and reacted with chlorine gas. The reaction conditions, including temperature and pressure, are optimized to maximize the yield and purity of the product. The crude product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-Propene, 3,3-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, 1-Propene, 3,3-dichloro- can undergo dehydrohalogenation to form dichloropropene.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxide ions, and amines.
Electrophiles: Halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr).
Major Products:
Alcohols and Ethers: Formed through nucleophilic substitution.
Dichloropropene: Formed through elimination reactions.
Comparación Con Compuestos Similares
1,3-Dichloropropene: Another organochlorine compound with similar reactivity but different substitution pattern.
1,2-Dichloropropane: Similar in structure but with chlorine atoms on adjacent carbons.
3,3-Dichloropropene: Similar in structure but with different reactivity due to the position of the double bond.
Uniqueness: 1-Propene, 3,3-dichloro- is unique due to the specific positioning of the chlorine atoms on the third carbon of the propene chain. This positioning imparts distinct chemical properties and reactivity patterns compared to other dichloropropenes. Its ability to undergo both substitution and addition reactions makes it a versatile compound in organic synthesis .
Propiedades
IUPAC Name |
3,3-dichloroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2/c1-2-3(4)5/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTNIWBNFSHDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073910 | |
| Record name | 3,3-Dichloro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
563-57-5 | |
| Record name | 3,3-Dichloropropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dichloro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propene, 3,3-dichloro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DICHLOROPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIF84XGM76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


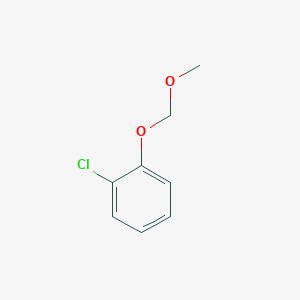


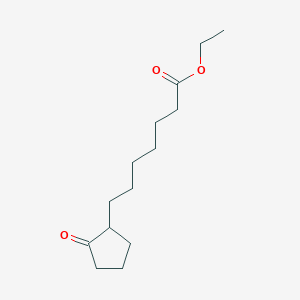
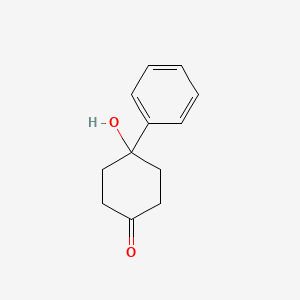
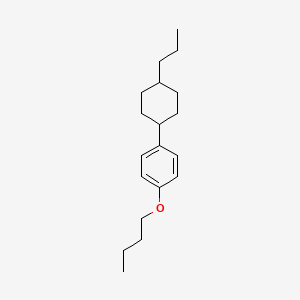
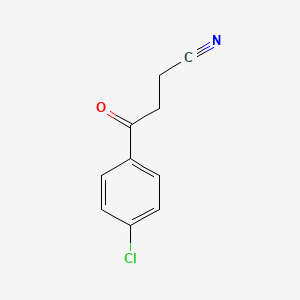




![Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B1605448.png)


